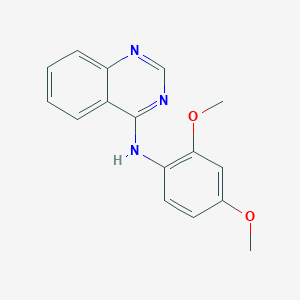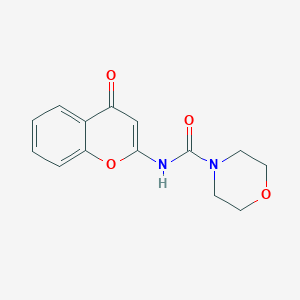
N-(2,4-dimethoxyphenyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinazoline derivatives are synthesized using various intermediates and reactions. One method involves the preparation of diverse 12,13-dihydro-11bH-quino[1,2-c]quinazolines using intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline through reactions with triethyl orthoformate, cyanogen bromide, and others (Phillips & Castle, 1980). Additionally, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been used to synthesize quinazolin-2-ones and related compounds, showcasing the versatility in synthetic approaches (Costa et al., 2004).
Molecular Structure Analysis
Quinazoline derivatives' molecular stability is attributed to intra and intermolecular hydrogen bond interactions, as elucidated through X-ray diffraction and Hirshfeld surface analysis. These interactions play a crucial role in the molecular geometry and stability of these compounds, with DFT calculations further supporting these findings (Gandhi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of quinazoline derivatives includes their participation in various reactions such as cyclization and etheration, leading to a range of quinazoline compounds with different substituents. These reactions highlight the reactivity and versatility of the quinazoline core in synthesizing biologically active molecules (Yan, Huang, & Zhang, 2013).
Physical Properties Analysis
Quinazoline derivatives exhibit distinct physical properties such as crystal structure, which is influenced by the nature of substituents and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and its interaction with biological targets.
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including their electronic and spectroscopic characteristics, have been extensively studied through techniques like FTIR, NMR, and molecular docking. These studies provide insights into the compounds' potential biological activities and interactions with receptor proteins, underlining their therapeutic potential (Gandhi et al., 2020).
Applications De Recherche Scientifique
Antitumor Activity
Quinazolines, including N-(2,4-dimethoxyphenyl)-4-quinazolinamine derivatives, have been investigated for their antitumor properties. A study highlighted the synthesis and characterization of 4-anilinoquinazolines that exhibited potent cytotoxic effects on Ehrlich Ascites Carcinoma cells. One compound, in particular, demonstrated significant activity, reducing body weight, ascites volume, and cell number in vivo, alongside promoting higher survivability and inducing apoptosis via up-regulation of Bax and activation of poly(ADP-ribose) phosphatase (Devegowda et al., 2016).
Antimalarial Activity
Quinazoline derivatives have shown promising antimalarial activity. Research involving the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines revealed a compound with high antimalarial activity, showcasing its potential as an antimalarial drug lead (Mizukawa et al., 2021).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines synthesized and tested against multidrug-resistant Staphylococcus aureus indicated low micromolar range minimum inhibitory concentrations (MICs) and favorable physicochemical properties. These findings suggest their potential as a platform for developing new antibacterial agents (Van Horn et al., 2014).
Antiviral Activity
The antiviral activity of quinazoline derivatives against influenza A virus RNA promoter was discovered through NMR spectroscopy. A specific scaffold, DPQ, showed binding to the RNA promoter and exhibited antiviral activity against influenza viruses, presenting a novel approach for antiviral drug development (Lee et al., 2014).
Optoelectronic Materials
Research on quinazolines extends to the field of optoelectronics, where derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating their versatility beyond pharmaceutical applications (Lipunova et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Compounds with similar structures to “N-(2,4-dimethoxyphenyl)-4-quinazolinamine” have been studied for their potential therapeutic applications. For instance, they have been evaluated as potential inhibitors of bacterial RNA polymerase (RNAP), which could be a promising finding in the search for new drugs for treating bacterial infections .
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-11-7-8-14(15(9-11)21-2)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMUTBDHWAMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)




![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)
![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)



![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)
![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)